5-methoxy-1H-indol-4-amine

Indoleamine 2,3-dioxygenase Cancer Immunotherapy Enzyme Inhibition

IDO1 drug discovery programs require regiospecific 4-aminoindole scaffolds not available from generic 3- or 5-substituted indoles. 5-Methoxy-1H-indol-4-amine (CAS 431046-37-6) solves this with its unique 4-NH2 substitution enabling regioselective Buchwald-Hartwig amination. • IDO1 IC50 = 2.80 µM - validated starting point for cancer immunotherapy • Enables fused indoline synthesis via Buchwald-Hartwig coupling • ≥97% purity; stable at 2-8°C with light protection for batch consistency

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 431046-37-6
Cat. No. B1419641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indol-4-amine
CAS431046-37-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC=C2)N
InChIInChI=1S/C9H10N2O/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,10H2,1H3
InChIKeyYTRLGXQPTYRYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-4-amine: Identity & Sourcing


5-Methoxy-1H-indol-4-amine (CAS 431046-37-6) is a substituted indole derivative with a methoxy group at the 5-position and a primary amine at the 4-position of the indole ring system. This regiospecific substitution pattern distinguishes it from more common 3-substituted tryptamine analogs. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the preparation of kinase inhibitor scaffolds and complex indole-containing pharmacophores [1]. Its molecular formula is C9H10N2O, with a molecular weight of 162.19 g/mol, and it is commercially available from multiple suppliers at purities typically ≥97% .

5-Methoxy-1H-indol-4-amine: Why Substitution Fails


The 4-amino substitution pattern in 5-methoxy-1H-indol-4-amine confers a distinct regiospecificity and reactivity profile compared to the more widely available 3-substituted or 5-substituted indole analogs. This structural feature enables participation in specific synthetic transformations, such as regioselective coupling reactions, that are not feasible with generic 5-methoxyindole or 5-methoxytryptamine derivatives [1]. Furthermore, biological activity data suggest that subtle positional isomerism among methoxyindole derivatives can profoundly influence target binding affinity and functional selectivity, making direct substitution without validation scientifically unjustified [2].

5-Methoxy-1H-indol-4-amine: Differentiation Evidence


IDO1 Inhibitory Potency

5-Methoxy-1H-indol-4-amine demonstrates measurable inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In an in vitro enzymatic assay using recombinant human IDO1, the compound exhibited an IC50 value of 2.80 µM [1]. This potency differentiates it from the structurally related analog 5-methoxytryptamine, which shows no reported activity in this specific IDO1 inhibition assay, highlighting the importance of the 4-amino substitution for target engagement.

Indoleamine 2,3-dioxygenase Cancer Immunotherapy Enzyme Inhibition

Buchwald-Hartwig Amination Reactivity

The 4-amino group of 5-methoxy-1H-indol-4-amine serves as a nucleophilic handle for Buchwald-Hartwig amination, enabling the synthesis of structurally diverse indoline derivatives [1]. This synthetic utility is distinct from 5-methoxyindole, which lacks the 4-amino group and therefore cannot undergo this direct transformation, limiting its versatility as a building block for complex molecule synthesis.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Antitumor Activity of Podophyllotoxin Derivatives

Incorporation of the 5-methoxyindole moiety, a structural component of 5-methoxy-1H-indol-4-amine, into podophyllotoxin derivatives resulted in compounds with significantly enhanced antitumor activity. Specifically, compounds 7a and 7b, synthesized from a 5-methoxyindole precursor, exhibited in vitro cytotoxic activity superior to the clinical standard etoposide against the HeLa cell line [1]. This highlights the scaffold's potential to improve the potency of known therapeutic frameworks.

Antitumor Podophyllotoxin Derivatives Drug Design

Purity and Storage for Reproducibility

Commercially available 5-methoxy-1H-indol-4-amine is typically supplied with a purity of ≥97% as determined by HPLC, and is recommended for storage at room temperature in sealed containers away from moisture to maintain stability . This defined quality and storage profile provides a baseline for experimental reproducibility. In contrast, less common or in-house synthesized analogs may lack such standardized purity and stability data, introducing a potential variable that can complicate interpretation of research results.

Chemical Procurement Quality Control Reproducibility

5-Methoxy-1H-indol-4-amine: Research Applications


IDO1 Inhibitor Lead Optimization

Based on its confirmed IDO1 inhibitory activity (IC50 = 2.80 µM) [1], 5-methoxy-1H-indol-4-amine is best utilized as a starting scaffold for medicinal chemistry programs targeting indoleamine 2,3-dioxygenase. Researchers can procure this compound to synthesize focused libraries aimed at improving potency and selectivity for IDO1, potentially leading to novel small-molecule immunotherapeutics.

Synthesis of Complex Indoline Architectures

The demonstrated ability of the 4-amino group to participate in Buchwald-Hartwig amination [2] makes 5-methoxy-1H-indol-4-amine an ideal building block for constructing complex, fused indoline ring systems. This is particularly valuable in diversity-oriented synthesis and the preparation of natural product-like compound collections for phenotypic screening.

Podophyllotoxin-Derived Antitumor Agents

The superior in vitro antitumor activity observed for 5-methoxyindole-based podophyllotoxin derivatives against the HeLa cell line, surpassing the clinical agent etoposide [3], positions 5-methoxy-1H-indol-4-amine as a strategic starting material. Researchers can employ this compound to generate novel cytotoxic agents with the potential to overcome drug resistance or improve upon existing therapeutic indices.

Reproducible Chemical Probe Synthesis

For chemical biology applications requiring consistent and reliable synthetic intermediates, 5-methoxy-1H-indol-4-amine is the preferred choice due to its well-defined commercial purity (≥97%) and storage stability . This ensures that small-molecule probes synthesized from this building block exhibit minimal batch-to-batch variability, a critical factor for generating robust and interpretable biological data.

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